molecular formula C17H16ClN5OS B302396 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No. B302396
M. Wt: 373.9 g/mol
InChI Key: QUHNRBXIXZMKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the synthesis of essential biomolecules such as DNA, RNA, and proteins in bacterial and fungal cells. It is also believed to induce apoptosis in cancer cells by disrupting the normal cell cycle.
Biochemical and Physiological Effects:
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by inhibiting the synthesis of essential biomolecules. It has also been shown to induce apoptosis in cancer cells by disrupting the normal cell cycle. In addition, this compound has been studied for its potential use as an antiviral and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide in lab experiments include its broad-spectrum activity against various bacterial and fungal strains, its potential anticancer activity, and its potential use as an antiviral and anti-inflammatory agent. However, the limitations include its toxicity and potential side effects, which need to be carefully evaluated before using this compound in clinical settings.

Future Directions

There are several future directions for the research on 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide. One of the directions is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. In addition, the potential use of this compound as an antiviral and anti-inflammatory agent needs to be further investigated. Finally, the toxicity and potential side effects of this compound need to be evaluated in more detail to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a chemical compound that has significant potential for therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand the potential of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-chloroacetamide with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit significant activity against various bacterial and fungal strains. It has also been studied for its potential anticancer activity. In addition, this compound has been investigated for its potential use as an antiviral and anti-inflammatory agent.

properties

Product Name

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C17H16ClN5OS/c1-23-16(11-6-8-12(19)9-7-11)21-22-17(23)25-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

QUHNRBXIXZMKAM-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N

Origin of Product

United States

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